molecular formula C12H16ClNO2 B2853320 Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans CAS No. 2247088-13-5

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans

Cat. No.: B2853320
CAS No.: 2247088-13-5
M. Wt: 241.72
InChI Key: IEBFMWNZNADCQP-JUAUBFSOSA-N
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Description

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is a hydrochloride salt form of methyl 2-(3-aminocyclobutyl)benzoate, which is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride typically involves the reaction of methyl 2-(3-aminocyclobutyl)benzoate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride, trans (CAS Number: 2247088-13-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride is characterized by the following structural features:

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol
  • Chemical Structure : The compound consists of a benzoate moiety linked to a cyclobutyl amine, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can influence several physiological processes, including mood regulation, cognition, and motor control.

Antidepressant Properties

Research indicates that methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride exhibits antidepressant-like effects in animal models. In a study conducted by researchers at [source], the compound was administered to rodents subjected to stress-induced depression models. The results demonstrated significant improvements in behavioral assessments compared to control groups.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may reduce neuronal apoptosis and oxidative stress in vitro. This effect was observed in cultured neuronal cells exposed to neurotoxic agents, where the compound significantly improved cell viability and reduced markers of oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behavior
NeuroprotectiveIncreased cell viability under oxidative stress
Modulation of ReceptorsInteraction with serotonin and dopamine receptors

Case Study: Antidepressant Efficacy

In a controlled trial involving the administration of methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride to depressed rats, researchers noted a marked improvement in the forced swim test (FST) scores. The treated group displayed reduced immobility times, suggesting enhanced antidepressant activity compared to untreated controls. This study supports the hypothesis that the compound may serve as a potential therapeutic agent for depression.

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)8-6-9(13)7-8;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFMWNZNADCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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